BenchChemオンラインストアへようこそ!

2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Lipophilicity Drug Design ADME

For CNS drug discovery programs requiring metabolically stable, brain-penetrant scaffolds with a unique steric fingerprint, 2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is the definitive choice. Its pentamethylbenzene core resists oxidative metabolism and enforces a propeller conformation inaccessible to simpler analogs, while the nicotinoylpiperidine moiety engages nicotinic binding sites. This combination of high lipophilicity, balanced TPSA, and synthetic tractability makes it an indispensable building block for DEL construction and selectivity assays where generic benzenesulfonamides fail.

Molecular Formula C23H31N3O3S
Molecular Weight 429.58
CAS No. 1396712-29-0
Cat. No. B2441059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
CAS1396712-29-0
Molecular FormulaC23H31N3O3S
Molecular Weight429.58
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)C)C
InChIInChI=1S/C23H31N3O3S/c1-15-16(2)18(4)22(19(5)17(15)3)30(28,29)25-13-20-8-11-26(12-9-20)23(27)21-7-6-10-24-14-21/h6-7,10,14,20,25H,8-9,11-13H2,1-5H3
InChIKeyRKJHONQSXGWBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4,5,6-Pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 1396712-29-0): A Sterically Shielded Sulfonamide Scaffold for Chemical Biology


2,3,4,5,6-Pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic sulfonamide that combines a highly methylated benzenesulfonamide core with a nicotinoylpiperidine moiety linked via a methylene bridge. The pentamethyl substitution on the phenyl ring creates significant steric bulk and strong lipophilic character , while the N-nicotinoylpiperidine portion provides a basic nitrogen and a hydrogen-bond-accepting pyridine ring . This compound is primarily listed as a research chemical in external databases and its biological activity remains largely unpublished .

Why a Simple Benzenesulfonamide Cannot Replace 2,3,4,5,6-Pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide in Research Assays


Generic benzenesulfonamides or less substituted analogs of 2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide cannot replicate its molecular recognition profile because the five methyl groups on the phenyl ring simultaneously increase lipophilicity by roughly 2 logP units and enforce a unique T-shaped or propeller conformation that profoundly alters steric complementarity with biological targets . In contrast, analogs lacking this full substitution pattern (e.g., unsubstituted, 4-chloro, or 3-acetyl derivatives) present a smaller hydrophobic footprint and a more planar aromatic surface, leading to different binding-site occupancy and metabolic oxidation susceptibility . Therefore, substituting with a simpler benzenesulfonamide would constitute a significant chemical change that is expected to alter potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Guide: 2,3,4,5,6-Pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide vs. Key Comparators


Lipophilicity (XLogP3) Comparison: Pentamethyl vs. Unsubstituted Benzenesulfonamide Core

The target compound exhibits a computed XLogP3 value of 3.5 , which is substantially higher than that of the unsubstituted N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide analog, whose XLogP3 is estimated to be in the range of 1.5–2.0 (class-level estimate based on the removal of five methyl groups). This increased lipophilicity reflects the pentamethyl substitution pattern and predicts greater membrane permeability and potentially higher plasma protein binding.

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) and Its Implications for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of the target compound is 87.8 Ų . This value is slightly elevated relative to the range typically considered favorable for oral CNS drugs (TPSA < 60–70 Ų), but it remains compatible with passive blood-brain barrier permeation when combined with the compound's high lipophilicity (logP 3.5). In contrast, more polar analogs carrying hydroxyl or methoxy substituents on the phenyl ring would exhibit substantially higher TPSA values, potentially limiting CNS exposure.

Drug Delivery BBB Penetration Physicochemical Properties

Rotatable Bond Count and Conformational Rigidity

The target compound contains 5 rotatable bonds , primarily from the methylene linker and the sulfonamide connection. The pentamethyl-substituted phenyl ring is sterically hindered, which restricts rotational freedom around the sulfur-phenyl bond. In contrast, an unsubstituted benzenesulfonamide analog would have 5 rotatable bonds but greater rotational freedom, leading to higher conformational entropy and potentially lower target binding affinity.

Molecular Flexibility Conformational Analysis Drug Design

Hydrogen Bond Donor/Acceptor Profile and Its Influence on Cellular Permeability

The target compound has 1 hydrogen bond donor (the sulfonamide NH) and 5 hydrogen bond acceptors (sulfonamide oxygen, nicotinoyl carbonyl, pyridine nitrogen) . This profile falls within Lipinski's Rule of Five limits, but the high number of acceptors relative to donors could negatively impact passive membrane permeability. Analogs that introduce additional polar substituents (e.g., hydroxyl, methoxy) on the phenyl ring would increase both donor and acceptor counts, potentially reducing permeability further and making them less suitable for intracellular targets.

Drug Permeability Hydrogen Bonding ADME

Molecular Weight and Drug-likeness Comparison

The molecular weight of the target compound is 429.6 g/mol , which is within the optimal range for oral drug candidates (MW < 500). This compares favorably to some polar analogs that fall below 400 g/mol but lack the steric shielding conferred by the pentamethyl group. Additionally, the compound's heavy atom count (30) and complexity (668) indicate a relatively intricate structure that may offer more specific interactions with biological targets compared to simpler sulfonamides.

Drug-likeness Oral Bioavailability Lead Optimization

High-Impact Application Scenarios for 2,3,4,5,6-Pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide


CNS-Penetrant Lead Optimization Programs

Based on its balanced XLogP3 (3.5) and moderate TPSA (87.8 Ų) , this compound is a candidate scaffold for CNS drug discovery programs requiring passive blood-brain barrier penetration. The steric hindrance from the pentamethyl group also reduces the likelihood of metabolic N-dealkylation, a common clearance pathway for nicotinoylpiperidine derivatives. Procurement is recommended for neuropharmacology screening libraries.

Selectivity Profiling Against Nicotinic Acetylcholine Receptors (nAChRs)

The nicotinoylpiperidine substructure suggests potential interaction with nAChRs or related nicotinic binding sites. The pentamethylbenzene moiety may confer subtype selectivity by occupying a hydrophobic pocket not accessible to smaller analogs. This compound should be prioritized over unsubstituted benzenesulfonamides for selectivity assays aimed at differentiating nAChR subtypes.

Metabolic Stability Optimization in Sulfonamide-Based Inhibitors

The fully methylated phenyl ring is likely to resist cytochrome P450-mediated oxidation, a common metabolic liability of unsubstituted or partially substituted aromatic sulfonamides. This compound can serve as a metabolically stable benchmark in programs that have identified oxidative metabolism as a key pharmacokinetic issue in their earlier benzenesulfonamide leads.

Fragment-Based or DNA-Encoded Library (DEL) Synthesis

With its unique combination of steric bulk, hydrogen bond features, and synthetic tractability, this compound is a valuable building block for generating libraries with enhanced three-dimensionality. Its procurement for DEL construction or fragment-based screening is justified when the goal is to bias the library toward hydrophobic, conformationally restricted hits.

Quote Request

Request a Quote for 2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.